Yttrium citrate

Description

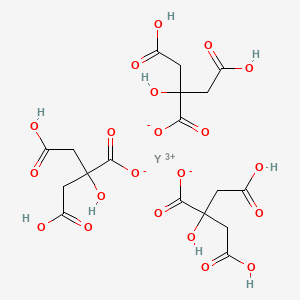

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

18404-01-8 |

|---|---|

Molecular Formula |

C18H21O21Y |

Molecular Weight |

662.3 g/mol |

IUPAC Name |

2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;yttrium(3+) |

InChI |

InChI=1S/3C6H8O7.Y/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;;+3/p-3 |

InChI Key |

NOYHHKBOLBIMAR-UHFFFAOYSA-K |

SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Y+3] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Y+3] |

Other CAS No. |

63938-20-5 |

Synonyms |

yttrium citrate yttrium-90 citrate |

Origin of Product |

United States |

Foundational & Exploratory

Hydrothermal Synthesis of Yttrium Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the hydrothermal synthesis of yttrium citrate, a compound of interest for various applications, including potential use in radiopharmaceuticals. This document provides a comprehensive overview of the synthesis methodologies, experimental parameters, and resulting material characteristics, compiled from recent scientific literature.

Introduction

This compound (YCit) is a metal-organic framework whose synthesis and properties are of growing interest. The hydrothermal method offers a robust route to produce this compound with controlled properties. This guide focuses on the synthesis of this compound dihydrate (YCit·2H₂O) via the transformation of yttrium-containing precursors in the presence of citrate sources under hydrothermal conditions.

Synthesis Methodologies

The primary hydrothermal approach for this compound synthesis involves the reaction of an yttrium precursor with a citrate source in an aqueous environment at elevated temperatures. Two main pathways are prevalent: the transformation of freshly precipitated yttrium hydroxide and the conversion of yttrium carbonate hydroxide.

From Yttrium Hydroxide

A common method involves the initial precipitation of yttrium hydroxide (Y(OH)₃) from an yttrium salt, such as yttrium chloride (YCl₃), followed by a hydrothermal reaction with a citrate source like sodium citrate or citric acid.[1][2][3][4] The stability of this compound is pH-dependent, with transformation from yttrium hydroxide being favorable at a pH below 7.0.[4]

From Yttrium Carbonate Hydroxide

An alternative route utilizes freshly precipitated basic yttrium carbonate (Y(OH)CO₃) as the starting material, which is then transformed in a citric acid solution under hydrothermal conditions.[5][6] This method also results in the formation of crystalline this compound dihydrate.[5]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible synthesis. The following protocols are based on methodologies described in the literature.

Protocol 1: Synthesis from Yttrium Hydroxide and Sodium Citrate

This protocol is adapted from the work of Janusz et al.[1][2][3]

1. Preparation of Yttrium Hydroxide:

- Dissolve yttrium chloride hexahydrate (YCl₃·6H₂O) in deionized water to create a 0.1 mol/dm³ solution.

- Add 0.1 mol/dm³ sodium hydroxide (NaOH) solution dropwise to the yttrium chloride solution while stirring until a pH of approximately 10 is reached, resulting in the precipitation of yttrium hydroxide.[7]

2. Hydrothermal Reaction:

- Wash the freshly precipitated yttrium hydroxide with deionized water.

- Resuspend the yttrium hydroxide in a solution of sodium citrate.

- Transfer the suspension to a hydrothermal reactor (autoclave).

- Heat the reactor to 120°C and maintain this temperature for a specified duration (e.g., 6, 12, 24, 48, or 72 hours) to monitor the reaction kinetics.[1][2]

3. Product Recovery:

- After the designated reaction time, cool the reactor to room temperature.

- Filter the solid product.

- Wash the product with deionized water to remove any unreacted precursors or byproducts.

- Dry the final this compound product at room temperature.[5]

Protocol 2: Synthesis from Yttrium Hydroxide and Citric Acid

This protocol is based on the research by Janusz et al.[4]

1. Preparation of Yttrium Hydroxide:

- Follow the same procedure as in Protocol 1, Step 1.

2. Hydrothermal Reaction:

- Place the freshly precipitated yttrium hydroxide in an aqueous solution of citric acid or monosodium citrate.[4][8]

- Transfer the mixture to a hydrothermal reactor.

- Heat the reactor to 80°C or 100°C and maintain the temperature for an extended period (up to 14 days) to form crystalline this compound dihydrate.[4]

3. Product Recovery:

- Follow the same procedure as in Protocol 1, Step 3.

Protocol 3: Synthesis from Yttrium Carbonate Hydroxide and Citric Acid

This protocol is adapted from the work of Kliszcz et al.[5]

1. Preparation of Yttrium Carbonate Hydroxide:

- Prepare a 0.02 mol/dm³ yttrium chloride solution and a 0.2 mol/dm³ urea solution.

- Mix equal volumes (e.g., 400 cm³) of the two solutions and heat the mixture.

- Continue heating for one hour after a white precipitate of basic yttrium carbonate appears.

- Cool the suspension in an ice-water bath.

- Filter the precipitate and wash it with deionized water until the filtrate conductivity is constant.

2. Hydrothermal Reaction:

- Disperse the washed yttrium carbonate hydroxide precipitate in a 0.1 mol/dm³ citric acid solution (e.g., approximately 2 g of precipitate in 200 cm³ of acid solution). The initial pH will be around 2.71.[5]

- Sonicate the suspension for 3 minutes.

- Transfer the suspension to a hydrothermal reactor and heat at 100°C for 72 hours with stirring (e.g., 700 rpm).[5]

3. Product Recovery:

- Follow the same procedure as in Protocol 1, Step 3.

Data Presentation

The following tables summarize the quantitative data from the cited literature, providing a comparative overview of the synthesis parameters and resulting product characteristics.

Table 1: Reaction Conditions for Hydrothermal Synthesis of this compound

| Precursors | Temperature (°C) | Time | pH | Reference |

| Yttrium Hydroxide, Sodium Citrate | 120 | 6 - 72 hours | - | [1][2] |

| Yttrium Hydroxide, Citric Acid/Monosodium Citrate | 80, 100 | 14 days | < 7.0 | [4] |

| Yttrium Carbonate Hydroxide, Citric Acid | 100 | 72 hours | ~2.71 | [5] |

Table 2: Product Characteristics

| Synthesis Method | Product Phase | Particle Size (µm) | Analysis Methods | Reference |

| From Yttrium Hydroxide and Sodium Citrate | Amorphous this compound | 45% at 0.1-0.9, 55% at 0.9-5.0 | TGA, Static Light Scattering, C and H analysis | [1][3] |

| From Yttrium Hydroxide and Citric Acid | Crystalline this compound Dihydrate | - | XRD, TGA, CHN, Static Light Scattering | [4] |

| From Yttrium Carbonate Hydroxide and Citric Acid | Crystalline this compound Dihydrate | - | TGA, XRD | [5][6] |

Visualizations

The following diagrams illustrate the experimental workflows for the hydrothermal synthesis of this compound.

Caption: Workflow for this compound Synthesis from Yttrium Hydroxide.

Caption: Workflow for this compound Synthesis from Yttrium Carbonate Hydroxide.

Characterization of this compound

The synthesized this compound is typically characterized using a suite of analytical techniques to determine its composition, structure, and morphology.

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal decomposition of this compound. Amorphous this compound shows a six-stage decomposition/oxidation process.[1][3] For crystalline this compound dihydrate, thermal decomposition in synthetic air occurs in four stages, primarily releasing water and carbon dioxide.[4]

-

X-ray Diffraction (XRD): XRD is employed to determine the crystallinity of the product. The synthesis can yield either amorphous or crystalline this compound, depending on the reaction conditions and duration.[4][6]

-

Elemental Analysis (CHN): Carbon and hydrogen content analysis helps to confirm the composition of the this compound and to monitor the kinetics of the synthesis by analyzing samples at different reaction times.[1][2]

-

Particle Size Analysis: Techniques like static light scattering are used to determine the particle size distribution of the synthesized this compound.[1][3]

Conclusion

The hydrothermal method provides a versatile and effective means for synthesizing this compound. By carefully controlling the precursor materials, reaction temperature, time, and pH, it is possible to produce this compound with desired characteristics, including its crystalline form and particle size. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of yttrium-based compounds. Further research may focus on optimizing these methods to achieve finer control over particle morphology and to explore the potential of this compound in various advanced applications.

References

- 1. journalssystem.com [journalssystem.com]

- 2. journalssystem.com [journalssystem.com]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. researchgate.net [researchgate.net]

- 5. Methods of investigation transformation kinetics of yttrium carbonate hydroxide in citric acid solution into this compound dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. researchgate.net [researchgate.net]

Characterization of Yttrium Citrate: A Technical Guide Using XRD and TGA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of yttrium citrate, a compound of increasing interest in biomedical applications, including drug delivery and radioisotope therapy. The focus is on two core analytical techniques: X-ray Diffraction (XRD) for structural elucidation and Thermogravimetric Analysis (TGA) for assessing thermal stability and composition. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates the characterization workflow.

Introduction

This compound, often synthesized as a crystalline dihydrate (Y(C₆H₅O₇)·2H₂O), is a metal-organic compound with significant potential in the pharmaceutical sciences. Its ability to chelate the yttrium cation makes it a candidate for targeted drug delivery systems and as a carrier for radioisotopes like Yttrium-90 for therapeutic applications. Accurate and thorough characterization is paramount to ensure the purity, stability, and performance of this compound-based materials. XRD provides critical information on the crystalline structure, phase purity, and crystallite size, while TGA offers insights into its thermal decomposition profile, hydration state, and compositional integrity.

Synthesis of this compound Dihydrate

A common and reliable method for synthesizing crystalline this compound dihydrate is through a hydrothermal process.[1] This involves the reaction of a yttrium salt with citric acid, followed by a controlled heating process to promote crystallization.

Experimental Protocol: Hydrothermal Synthesis

A widely adopted method for the synthesis of this compound is the transformation of freshly precipitated yttrium hydroxide in a solution of citric acid under hydrothermal conditions.[2][3]

Materials:

-

Yttrium chloride hexahydrate (YCl₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Citric acid monohydrate (C₆H₈O₇·H₂O)

-

Deionized water

Procedure:

-

Preparation of Yttrium Hydroxide: A 0.1 M solution of yttrium chloride is prepared in deionized water. To this solution, a 0.1 M solution of sodium hydroxide is added dropwise with constant stirring until a pH of approximately 10 is reached, resulting in the precipitation of yttrium hydroxide (Y(OH)₃).[2] The precipitate is then thoroughly washed with deionized water to remove any remaining ions.[2]

-

Reaction with Citric Acid: The freshly prepared yttrium hydroxide is dispersed in a 0.1 M solution of citric acid.[1]

-

Hydrothermal Treatment: The resulting suspension is transferred to a sealed autoclave reactor and heated to a temperature between 80 °C and 100 °C for a period of up to 14 days to facilitate the formation of crystalline this compound dihydrate.[1]

-

Product Recovery: After the hydrothermal treatment, the reactor is cooled to room temperature. The solid product is collected by filtration, washed with deionized water, and dried under vacuum at a controlled temperature.

X-ray Diffraction (XRD) Analysis

XRD is a non-destructive technique used to identify the crystalline phases of a material and to determine its crystal structure. For this compound, XRD is essential to confirm the formation of the desired crystalline dihydrate phase and to assess its purity.

Experimental Protocol: Powder XRD

Instrumentation:

-

A standard powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

The instrument is operated in a Bragg-Brentano geometry.

Sample Preparation:

-

A small amount of the dried this compound powder is gently ground in an agate mortar to ensure a random orientation of the crystallites.

-

The powdered sample is then packed into a sample holder, ensuring a flat and level surface.

Data Collection:

-

The XRD pattern is recorded over a 2θ range of 5° to 70°.[4]

-

A step size of 0.02° and a scan speed of 1-2°/min are common parameters.

Data Interpretation and Expected Results

Table 1: Representative XRD Data Interpretation

| Parameter | Description | Significance for this compound |

| Peak Positions (2θ) | The angles at which constructive interference from the crystal lattice occurs. | Used for phase identification by matching with reference patterns. |

| Peak Intensities | The height of the diffraction peaks. | Related to the crystal structure and preferred orientation. |

| Peak Broadening | The width of the diffraction peaks. | Can be used to estimate the average crystallite size using the Scherrer equation. |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the thermal stability, decomposition profile, and water content of this compound dihydrate.

Experimental Protocol: TGA

Instrumentation:

-

A thermogravimetric analyzer capable of heating to at least 1000 °C.

-

The analysis is typically performed under a controlled atmosphere, such as synthetic air or nitrogen, with a constant flow rate (e.g., 20-50 mL/min).

Sample Preparation:

-

A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

Data Collection:

-

The sample is heated from room temperature to approximately 900-1100 °C at a constant heating rate, commonly 5-10 K/min.[4]

Data Interpretation and Expected Results

The TGA curve of crystalline this compound dihydrate in a synthetic air atmosphere shows a multi-stage decomposition process.[1] The decomposition of amorphous this compound has been reported to occur in six stages.[2][3] The thermal decomposition in air primarily results in the release of water and carbon dioxide.[1]

Table 2: Thermal Decomposition Stages of Crystalline this compound Dihydrate in Air

| Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Description |

| 1 | ~150 - 217 | ~4.2 | H₂O | Release of water molecules.[1] |

| 2-4 | > 217 | Variable | CO₂, H₂O, and minor hydrocarbons | Decomposition of the citrate ligand and oxidation of intermediates.[1] |

The final residual mass at the end of the analysis corresponds to the formation of stable yttrium oxide (Y₂O₃). The theoretical mass percentage of Y₂O₃ in Y(C₆H₅O₇)·2H₂O can be calculated and compared with the experimental residual mass to verify the composition of the initial sample.

Conclusion

The characterization of this compound using XRD and TGA provides a comprehensive understanding of its structural and thermal properties. XRD confirms the crystalline nature and phase purity, which are critical for consistent performance in drug delivery applications. TGA elucidates the thermal stability and composition, including the degree of hydration, which is essential for determining shelf-life and behavior under physiological conditions. The detailed protocols and data interpretation guidelines presented in this technical guide serve as a valuable resource for researchers and scientists in the pharmaceutical and materials science fields, enabling robust and reliable characterization of this compound for advanced biomedical applications.

References

An In-Depth Technical Guide to the Solubility of Yttrium Citrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of yttrium citrate in aqueous solutions. This compound, a compound of significant interest in medical applications, particularly as a carrier for the radioisotope Yttrium-90 in cancer therapy and radiosynovectomy, exhibits complex solubility behavior influenced by various physicochemical parameters.[1] Understanding these factors is critical for its synthesis, formulation, and application in pharmaceutical and other technological fields.

Core Concepts in this compound Solubility

The dissolution of this compound in water is not a simple process of a salt dissolving into its constituent ions. It is governed by a series of interconnected equilibria, including the dissolution of the solid, the formation of soluble yttrium-citrate complexes, and the protonation of the citrate anion, which is highly dependent on the pH of the solution.

The primary dissolution equilibrium for solid this compound (YCit) can be represented as:

YCit(s) ⇌ Y³⁺(aq) + Cit³⁻(aq)

However, the solubility is significantly enhanced by the formation of soluble complexes, primarily [Y(Cit)] and [Y(Cit)₂]³⁻, in the presence of excess citrate ions.[1]

Factors Influencing Solubility

The aqueous solubility of this compound is primarily dictated by:

-

pH of the solution: The speciation of citric acid is pH-dependent. At lower pH values, the citrate ion (Cit³⁻) becomes protonated (HCit²⁻, H₂Cit⁻, H₃Cit), reducing the concentration of free Cit³⁻ available to form a precipitate with Y³⁺, thus increasing the overall solubility. Conversely, at higher pH, the formation of yttrium hydroxide can become a competing reaction.

-

Concentration of Citrate Ions: An excess of citrate ions in the solution can lead to the formation of soluble yttrium-citrate complexes, which significantly increases the overall solubility of the yttrium salt.[1]

Quantitative Solubility Data

The following tables summarize the key quantitative data related to the solubility of this compound in aqueous solutions based on available literature.

Table 1: Equilibrium Constants for this compound Dissolution and Complexation [1][2]

| Equilibrium Reaction | Constant | Value (pK or pβ) |

| YCit(s) ⇌ Y³⁺ + Cit³⁻ | pKsp | 11.03 |

| Y³⁺ + Cit³⁻ ⇌ YCit(aq) | pβ₁ | 7.87 |

| Y³⁺ + 2Cit³⁻ ⇌ [Y(Cit)₂]³⁻ | pβ₂ | 10.95 |

Table 2: Effect of Citrate Ion Concentration on this compound Solubility [1]

| Total Citrate Concentration (mol/dm³) | Observation |

| Up to 0.001 | Slight increase in yttrium concentration above that in distilled water. |

| > 0.001 | Significant increase in this compound solubility. |

Signaling Pathways and Experimental Workflows

Chemical Equilibria in this compound Solution

The following diagram illustrates the key chemical equilibria involved in the dissolution of this compound in an aqueous environment.

Caption: Key dissolution and complexation equilibria of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines a general experimental workflow for determining the solubility of this compound.

Caption: General workflow for determining this compound solubility.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the hydrothermal synthesis method described in the literature.[1][2]

Materials:

-

Yttrium chloride hexahydrate (YCl₃·6H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Prepare a 0.1 M solution of yttrium chloride in deionized water.

-

Prepare a 0.1 M solution of trisodium citrate in deionized water.

-

Slowly add the trisodium citrate solution to the yttrium chloride solution while stirring vigorously.

-

Adjust the pH of the mixture to a range of 7-8 by dropwise addition of a 0.1 M NaOH solution.

-

Transfer the resulting suspension to a sealed hydrothermal reactor.

-

Heat the reactor to a temperature between 100°C and 120°C for a period of 3 to 72 hours to promote the formation of crystalline this compound.[1][2]

-

After cooling, filter the precipitate, wash it thoroughly with deionized water to remove any unreacted reagents, and dry it at a moderate temperature (e.g., 60°C).

Determination of this compound Solubility

This protocol outlines a general procedure for determining the equilibrium solubility of this compound.

Materials:

-

Synthesized this compound solid

-

Aqueous solutions of desired pH and/or citrate concentration (e.g., buffers)

-

Constant temperature water bath with shaker

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

Analytical instrument for yttrium quantification (e.g., Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS))

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing the aqueous solutions of interest (e.g., different pH buffers, solutions with varying citrate concentrations).

-

Seal the vials and place them in a constant temperature shaker bath.

-

Allow the suspensions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any undissolved solid particles.

-

Dilute the filtered saturated solution to a suitable concentration for analysis.

-

Determine the concentration of yttrium in the diluted solution using a calibrated analytical technique such as ICP-MS or AAS.

-

Calculate the molar solubility of this compound in each of the test solutions.

Conclusion

The solubility of this compound in aqueous solutions is a complex interplay of dissolution, complexation, and acid-base equilibria. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this important compound. While the effects of pH and citrate concentration are reasonably well-characterized, further investigation into the temperature dependence of this compound solubility would provide a more complete thermodynamic profile, aiding in the optimization of its synthesis and formulation for advanced applications.

References

Crystal Structure Analysis of Yttrium Citrate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of yttrium citrate compounds, with a focus on this compound dihydrate. The information presented is compiled from recent scientific literature and is intended to serve as a comprehensive resource for researchers in materials science, chemistry, and drug development. This compound complexes are of significant interest due to their applications as precursors for functional materials and their use in radiopharmaceuticals.[1] This guide details the synthesis protocols, crystallographic data, and characterization methods for these compounds.

Introduction to this compound Compounds

This compound compounds are coordination complexes formed between yttrium ions (Y³⁺) and citrate anions. The citrate ion (C₆H₅O₇³⁻), being a multidentate ligand, can coordinate to metal ions through its three carboxylate groups and one hydroxyl group, leading to the formation of various complex structures, including coordination polymers. The structure and properties of this compound compounds are not extensively described in the literature, making a consolidated guide essential for further research and development.[2] One of the crystalline forms that has been identified is monoclinic this compound dihydrate.[3]

Synthesis of Crystalline this compound Dihydrate

The primary method for synthesizing crystalline this compound dihydrate is through hydrothermal treatment.[3] This process involves the reaction of a yttrium precursor, such as freshly precipitated yttrium hydroxide or yttrium carbonate, with citric acid in an aqueous solution under controlled temperature and pressure.

Experimental Protocol: Hydrothermal Synthesis

A detailed experimental protocol for the synthesis of crystalline this compound dihydrate is outlined below, based on established methods.[3][4]

Materials:

-

Yttrium chloride (YCl₃) solution (0.1 M)

-

Sodium hydroxide (NaOH) solution (0.1 M) or Ammonium hydroxide (NH₄OH)

-

Citric acid (C₆H₈O₇) solution (0.1 M)

-

Deionized water

Procedure:

-

Preparation of Yttrium Hydroxide:

-

Freshly precipitate yttrium hydroxide by adding NaOH or NH₄OH solution to a YCl₃ solution until a pH of approximately 10 is reached.

-

The resulting precipitate is thoroughly washed with deionized water to remove any soluble byproducts.

-

-

Hydrothermal Reaction:

-

The freshly prepared yttrium hydroxide is dispersed in a 0.1 M citric acid solution.

-

The mixture is placed in a Teflon-lined autoclave and heated to a temperature between 80°C and 100°C.[3]

-

The reaction is maintained for an extended period, typically up to 14 days, to ensure the formation of a crystalline product.[3]

-

-

Product Recovery:

-

After the reaction, the autoclave is cooled to room temperature.

-

The solid product is collected by filtration, washed with deionized water, and dried under appropriate conditions.

-

The following diagram illustrates the workflow for the hydrothermal synthesis of this compound dihydrate.

Caption: Workflow for the hydrothermal synthesis of this compound dihydrate.

Crystal Structure Analysis

The crystal structure of this compound compounds is primarily determined using X-ray diffraction (XRD) techniques. For powdered samples, Rietveld refinement of the powder XRD data is a powerful method to determine the crystal structure, including unit cell parameters and atomic positions.[2][5]

Experimental Protocol: Powder X-ray Diffraction and Rietveld Refinement

Instrumentation:

-

A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

Data Collection:

-

The powdered sample of this compound dihydrate is mounted on a sample holder.

-

The XRD pattern is recorded over a 2θ range, for example, from 5° to 80°, with a defined step size and counting time.

Rietveld Refinement:

-

The collected powder XRD data is analyzed using specialized software such as MAUD (Materials Analysis Using Diffraction).[5]

-

The refinement process involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data.

-

The parameters refined typically include lattice parameters, atomic coordinates, and peak profile parameters.

The logical relationship between the synthesis method and the resulting crystal structure is depicted in the diagram below.

Caption: Relationship between synthesis method and the resulting this compound structure.

Crystallographic Data

Table 1: Crystallographic Data for this compound Dihydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Information not available in snippets |

| Unit Cell Parameters | |

| a (Å) | Information not available in snippets |

| b (Å) | Information not available in snippets |

| c (Å) | Information not available in snippets |

| α (°) | 90 |

| β (°) | Information not available in snippets |

| γ (°) | 90 |

| Volume (ų) | Information not available in snippets |

| Rietveld Refinement Parameters | |

| Rwp (%) | Information not available in snippets |

| sig | Information not available in snippets |

Note: Specific values for the unit cell parameters and Rietveld refinement parameters were not available in the provided search snippets. A full analysis of the source papers would be required to populate these fields.

Characterization Techniques

In addition to XRD, several other analytical techniques are employed to characterize this compound compounds.

Table 2: Analytical Techniques for this compound Characterization

| Technique | Purpose |

| Thermogravimetric Analysis (TGA) | To study the thermal decomposition of the compound and determine the water content.[3] |

| Elemental Analysis (CHN) | To determine the elemental composition (Carbon, Hydrogen, Nitrogen) and confirm the stoichiometry.[3] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present and study the coordination of the citrate ligand. |

| Static Light Scattering (SLS) | To determine the particle size distribution of the synthesized powder.[3] |

Conclusion

The synthesis of crystalline this compound dihydrate can be reliably achieved through a controlled hydrothermal process. The structural characterization, primarily through powder X-ray diffraction coupled with Rietveld refinement, confirms a monoclinic crystal system. This technical guide provides the fundamental experimental protocols and a framework for the structural analysis of this compound compounds, which is crucial for their further development and application in various scientific and technological fields. Further research focusing on single-crystal growth and diffraction would provide more precise structural details, including bond lengths and angles, enhancing the understanding of these important materials.

References

yttrium citrate chemical formula and molecular weight

This technical guide provides a comprehensive overview of yttrium citrate, a compound of significant interest in research and drug development. The document details its chemical properties, synthesis methodologies, and key applications, with a focus on its role in nuclear medicine.

Chemical Properties and Molecular Data

This compound is an ionic compound formed between the yttrium cation (Y³⁺) and the citrate anion. Its chemical formula and molecular weight can vary depending on the specific stoichiometry and the isotope of yttrium used. The most common form in a drug development context is Yttrium-90 (⁹⁰Y) citrate, a radiopharmaceutical.

Below is a summary of the key quantitative data for this compound and its isotopic variant.

| Property | This compound | Yttrium-90 Citrate |

| Chemical Formula | C₆H₅O₇Y[1] | C₆H₅O₇⁹⁰Y[2] |

| Molecular Weight | 278.01 g/mol [1] | 279.01 g/mol [2][3] |

| IUPAC Name | Yttrium 2-hydroxypropane-1,2,3-tricarboxylate | 2-hydroxypropane-1,2,3-tricarboxylate;yttrium-90(3+)[2] |

| SMILES | C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Y+3][1] | C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[90Y+3][2] |

| InChIKey | YCWCJWQILLXGBP-UHFFFAOYSA-K[1] | YCWCJWQILLXGBP-IEOVAKBOSA-K[2] |

Note: Another formulation, yttrium tricitrate, with the chemical formula C₁₈H₂₁O₂₁Y and a molecular weight of 662.25 g/mol , has also been reported, indicating a 1:3 ratio of yttrium to citrate.[4]

Synthesis of this compound

The synthesis of this compound, particularly for medical applications, often involves the preparation of a colloidal suspension. A common method is the reaction of yttrium hydroxide with citric acid or a citrate salt under hydrothermal conditions.[5][6] The particle size of the resulting colloid is a critical parameter for its in-vivo behavior.[5]

This protocol describes the synthesis of crystalline this compound dihydrate from freshly precipitated yttrium hydroxide and citric acid.[5]

Materials:

-

Yttrium chloride (YCl₃) solution (0.1 M)

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

Citric acid solution (0.1 M)

-

Redistilled water

Procedure:

-

Preparation of Yttrium Hydroxide:

-

To 60 mL of 0.1 M yttrium chloride solution, add 0.1 M NaOH solution dropwise until a pH of approximately 10 is reached, resulting in the precipitation of yttrium hydroxide.

-

Wash the precipitate with redistilled water on a filter until the filtrate conductivity is constant, indicating the removal of soluble impurities.

-

-

Reaction with Citric Acid:

-

Disperse the freshly prepared yttrium hydroxide in 20 mL of 0.1 M citric acid solution.

-

Sonicate the suspension for 3 minutes.

-

Transfer the suspension to a reactor and maintain it at a temperature of 80°C or 100°C for 14 days to form crystalline this compound dihydrate.[5]

-

Characterization: The resulting product can be analyzed using techniques such as CHN analysis for elemental composition, X-ray diffraction (XRD) for crystalline structure, and thermogravimetric analysis (TGA) to study its thermal decomposition.[5]

Applications in Drug Development

The primary application of this compound in medicine is in the form of Yttrium-90 (⁹⁰Y) citrate for radiosynovectomy.[7][8] This procedure involves the intra-articular injection of a colloidal suspension of ⁹⁰Y-citrate to treat inflammatory joint diseases like rheumatoid arthritis.[7][8] The beta radiation emitted by ⁹⁰Y destroys the inflamed synovial tissue, alleviating pain and inflammation.[8]

Yttrium isotopes, in general, are versatile in medicine, with ⁹⁰Y used in radiopharmaceuticals and ⁸⁶Y as a tracer for positron emission tomography (PET) imaging.[9] The development of stable yttrium complexes is an active area of research, with various chelating ligands being explored to improve the in-vivo stability and targeting of yttrium-based radiopharmaceuticals.[10] Yttrium oxide nanoparticles have also been investigated for their potential in drug delivery and as antibacterial agents.[11]

Role of Citrate in Cellular Signaling

While a specific signaling pathway for this compound is not well-defined, the citrate ion itself is a crucial molecule in cellular metabolism and signaling. It is a key intermediate in the Krebs cycle and plays a regulatory role in glycolysis and fatty acid synthesis.[12] In some bacteria, citrate can act as a signaling molecule that modulates the expression of genes involved in carbon metabolism, iron uptake, and virulence.[13] In the context of cancer, alterations in citrate metabolism are a hallmark of certain malignancies, and high concentrations of citrate have been shown to have anti-cancer effects in preclinical models.[12][14]

The diagram below illustrates the central role of citrate in cellular metabolism.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound Y-90 | C6H5O7Y | CID 6455416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. oncidiumfoundation.org [oncidiumfoundation.org]

- 8. openmedscience.com [openmedscience.com]

- 9. The use of yttrium in medical imaging and therapy: historical background and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The use of yttrium in medical imaging and therapy: historical background and future perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00840C [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update [mdpi.com]

- 13. Citrate serves as a signal molecule to modulate carbon metabolism and iron homeostasis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Safe Handling of Yttrium Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Yttrium citrate is a compound of yttrium, a silvery-metallic transition metal, and citric acid. While specific data for this compound is limited, the properties of yttrium metal provide a foundational understanding.

| Property | Value | Source |

| Molecular Formula | C6H5O7Y | [1] |

| Molecular Weight | 279.01 g/mol | [1] |

| Appearance | Dark-gray to black, odorless solid (for Yttrium) | [2] |

| Melting Point | 2732°F (1500°C) (for Yttrium) | [2] |

| Boiling Point | 5301°F (2927°C) (for Yttrium) | [2] |

| Solubility | Soluble in hot water (for Yttrium). This compound's solubility increases with the concentration of citrate ions in solutions with a pH > 5.[2][3] | |

| Specific Gravity | 4.47 (for Yttrium) | [2] |

Hazard Identification and Toxicology

While specific toxicity data for this compound is not extensively documented, information on yttrium and its compounds indicates potential health effects.

Routes of Exposure: Inhalation, ingestion, skin, and eye contact.[2][4]

Potential Health Effects:

-

Acute: May cause irritation to the eyes, skin, and respiratory tract.[4][5][6] Breathing yttrium dust may lead to coughing and shortness of breath.[5]

-

Chronic: Repeated exposure to yttrium may lead to lung damage (pneumoconiosis) and potentially affect the liver.[5]

Toxicity Data (for Yttrium Compounds):

| Compound | Species | Route | LDLo (mg/kg) | Adjusted LD (mg Y/m³) | Derived Value (mg Y/m³) |

| Y2O3 | Rat | Oral | >10,000 | >55,300 | >5,530 |

| Y2O3 | Mouse | Oral | >6,000 | >33,180 | >3,318 |

Source: NIOSH Immediately Dangerous to Life or Health Concentrations (IDLH)[7]

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) should be implemented.

Occupational Exposure Limits (for Yttrium and its compounds):

| Organization | Limit |

| OSHA (PEL) | 1 mg/m³ (TWA) |

| ACGIH (TLV) | 1 mg/m³ (TWA) |

| NIOSH (REL) | 1 mg/m³ (TWA) |

| NIOSH (IDLH) | 500 mg/m³ |

Engineering Controls:

-

Handle in a well-ventilated area, preferably within a chemical fume hood or an enclosed, controlled process.[4][6]

-

Use local exhaust ventilation to maintain exposure below occupational limits.[4][5]

Personal Protective Equipment (PPE):

| Protection Type | Recommendation |

| Eye/Face | Safety glasses with side-shields or chemical safety goggles.[4][5][8] |

| Skin | Impermeable gloves and protective work clothing.[4][8] |

| Respiratory | If exposure limits are exceeded, use a NIOSH-approved dust respirator.[4][8] |

Handling and Storage

Precautions for Safe Handling:

-

Avoid contact with skin and eyes.[4]

-

Wash hands thoroughly after handling and before eating or smoking.[4][8]

-

Ground and bond metal containers when transferring yttrium powder to prevent static discharge.[5]

Conditions for Safe Storage:

-

Store in tightly closed containers in a cool, dry, and well-ventilated area.[4][5]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and halogens.[5][9]

First Aid Measures

In the event of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][6] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation persists.[4][5][6] |

| Eye Contact | Immediately flush eyes with large amounts of lukewarm water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4][5][6] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4][6] |

Accidental Release Measures

Personal Precautions:

-

Wear appropriate respiratory and protective equipment.

-

Isolate the spill area and eliminate all ignition sources.[4][5]

-

Avoid dust formation and contact with skin and eyes.[4]

Cleanup Procedures:

-

Sweep or scoop the spilled material into a closed container for disposal.[4]

-

Use non-sparking tools.[4]

-

Do not allow the material to enter drains or the environment.[4]

Experimental Protocols: Synthesis of this compound

The following are generalized protocols for the synthesis of this compound as described in the scientific literature.

Method 1: Reaction of Yttrium Hydroxide with Citric Acid This method involves the hydrothermal treatment of freshly precipitated yttrium hydroxide with citric acid.

-

Preparation of Yttrium Hydroxide: Precipitate yttrium hydroxide from a solution of a yttrium salt (e.g., yttrium chloride) by adding a base (e.g., sodium hydroxide) until a pH of approximately 10 is reached.[10]

-

Reaction: Disperse the freshly prepared yttrium hydroxide in a solution of citric acid.[10]

-

Hydrothermal Treatment: Heat the suspension in a sealed reactor (autoclave) at a controlled temperature (e.g., 80°C or 100°C) for a specified duration (e.g., up to 14 days) to facilitate the formation of crystalline this compound dihydrate.[10]

-

Isolation: Separate the resulting this compound precipitate by filtration, wash with deionized water, and dry under ambient conditions.[3]

Method 2: Transformation of Yttrium Hydroxide in Sodium Citrate Solution This method utilizes sodium citrate to transform yttrium hydroxide into this compound under hydrothermal conditions.

-

Preparation of Yttrium Hydroxide: Prepare fresh yttrium hydroxide as described in Method 1.

-

Reaction: Disperse the yttrium hydroxide in a sodium citrate solution.

-

Hydrothermal Synthesis: Place the suspension in a reactor and heat at a controlled temperature (e.g., 80°C, 100°C, or 120°C) with stirring for a period of up to 72 hours.[3][11]

-

Sampling and Analysis: Periodically take samples to monitor the transformation kinetics through techniques like elemental analysis (CHN) and thermogravimetric analysis (TGA).[3][11]

-

Isolation: Once the reaction is complete, separate the product by filtration, wash, and dry.[3]

Visualizations

Caption: this compound Synthesis Workflows

References

- 1. This compound Y-90 | C6H5O7Y | CID 6455416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Yttrium [cdc.gov]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. ameslab.gov [ameslab.gov]

- 5. nj.gov [nj.gov]

- 6. Yttrium - ESPI Metals [espimetals.com]

- 7. Yttrium compounds - IDLH | NIOSH | CDC [cdc.gov]

- 8. americanelements.com [americanelements.com]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. journalssystem.com [journalssystem.com]

An In-depth Technical Guide to Yttrium (III) Citrate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of yttrium (III) citrate, with a focus on its chemical properties, synthesis, and applications relevant to researchers, scientists, and professionals in drug development. The information presented is intended to be a core resource, detailing both the stable and radioactive forms of this compound.

Chemical Identification and Properties

Yttrium (III) citrate exists in both a stable, non-radioactive form and as a radiolabeled compound, most notably with the yttrium-90 isotope. The stable form, composed of the naturally occurring ⁸⁹Y isotope, serves as a key reference compound.

CAS Numbers and Identifiers:

-

Stable Yttrium (III) Citrate: The primary CAS number for the stable form is 63938-20-5 [1][2][3][4][5][6].

-

Yttrium-90 (⁹⁰Y) Citrate: The radioactive isotope used in medical applications is identified by CAS number 67023-60-3 [7][8].

A summary of the key physicochemical properties for stable yttrium (III) citrate is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₅O₇Y |

| Molecular Weight | 278.01 g/mol |

| Synonyms | Yttrium monocitrate, 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, yttrium(3+) salt (1:1) |

| Appearance | Typically a white solid or crystalline powder. |

| Solubility | Insoluble in common solvents. Its solubility in aqueous solutions is influenced by pH and the concentration of citrate ions. An increase in citrate ion concentration can enhance its solubility in solutions with a pH greater than 5. |

Synthesis of Yttrium (III) Citrate

Yttrium (III) citrate can be synthesized through various methods, with hydrothermal techniques being well-documented. These methods typically involve the reaction of an yttrium salt with citric acid or a citrate salt under controlled temperature and pH.

Experimental Protocol: Hydrothermal Synthesis from Yttrium Hydroxide

This protocol describes the synthesis of yttrium citrate from freshly precipitated yttrium hydroxide and sodium citrate under hydrothermal conditions.

Materials:

-

Yttrium chloride (YCl₃) solution (0.1 M)

-

Sodium hydroxide (NaOH) solution

-

Sodium citrate solution (0.1 M)

-

Deionized water

-

Membrane filters (0.4 µm)

Procedure:

-

Preparation of Yttrium Hydroxide: Fresh yttrium hydroxide is prepared by precipitating a 0.1 M yttrium chloride solution with a sodium hydroxide solution until a pH of approximately 10 is reached. The resulting precipitate is thoroughly washed with deionized water until the conductivity of the filtrate is minimal.

-

Reaction Mixture: The washed yttrium hydroxide is dispersed in a 0.1 M sodium citrate solution.

-

Sonication: The suspension is sonicated for approximately 3 minutes to ensure homogeneity.

-

Hydrothermal Treatment: The suspension is then transferred to an autoclave reactor and heated to temperatures between 80°C and 120°C for a duration of up to 72 hours with constant stirring.

-

Product Recovery: After the reaction, the suspension is cooled, and the solid product is separated by filtration using a 0.4 µm membrane filter. The product is washed with deionized water until the filtrate shows constant conductivity.

-

Drying: The final product, amorphous this compound, is dried at an appropriate temperature.

Process Analysis:

-

The transformation of yttrium hydroxide to this compound is a time-dependent process. Initially, citrate dihydrate adsorbs onto the yttrium hydroxide. The formation of this compound dihydrate occurs over an extended reaction time.

-

The particle size of the resulting amorphous this compound can vary, with studies showing a bimodal distribution of particles in the sub-micron and low-micron ranges.

Below is a workflow diagram illustrating the synthesis of this compound.

References

- 1. CAS No.63938-20-5,this compound Suppliers [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. reference.md [reference.md]

- 5. This compound | 63938-20-5 [m.chemicalbook.com]

- 6. This compound, CasNo.63938-20-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 7. This compound Y-90 | C6H5O7Y | CID 6455416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (90Y)this compound CAS#: 67023-60-3 [m.chemicalbook.com]

An In-depth Technical Guide to the Fundamental Properties of Yttrium Citrate Chelates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of yttrium citrate chelates. It is designed to be a valuable resource for researchers and professionals involved in fields where the coordination chemistry of yttrium is of paramount importance, particularly in the development of radiopharmaceuticals and other advanced materials. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex equilibria and workflows associated with these compounds.

Introduction to this compound Chelates

Yttrium, a trivalent metal ion (Y³⁺), exhibits a coordination chemistry similar to that of the lanthanide series.[1] In aqueous solutions, it readily forms chelates with multidentate ligands such as citric acid. Citric acid (H₃Cit), a tricarboxylic acid with a hydroxyl group, is an excellent chelating agent for metal ions, forming stable complexes that are crucial in various biological and industrial processes.[2]

The chelation of yttrium by citrate is of significant interest, primarily due to its application in nuclear medicine. The radioisotope yttrium-90 (⁹⁰Y) is a high-energy beta-emitter used in radiotherapy.[3] When chelated with citrate, it forms a colloidal suspension, ⁹⁰Y-citrate, which is employed in a procedure known as radiosynovectomy for the treatment of inflammatory joint diseases like rheumatoid arthritis.[3][4] The citrate chelate prevents the free yttrium from being taken up by bone, ensuring it remains localized within the synovial fluid to deliver a targeted radiotherapeutic dose.[3] Understanding the fundamental properties of these chelates—their formation, stability, and speciation—is critical for the safe and effective design of such therapeutic agents.

Physicochemical Properties and Chelation Chemistry

The interaction between yttrium(III) and citrate in an aqueous solution is a complex equilibrium involving multiple protonated and deprotonated species of both the metal ion and the ligand.

Yttrium(III) Hydrolysis and Citric Acid Dissociation

To comprehend the chelation process, it is essential to first consider the independent equilibria of the yttrium ion and citric acid in water. The Y³⁺ ion undergoes hydrolysis, forming various hydroxo species as the pH increases. Concurrently, citric acid (H₃Cit⁻) is a triprotic acid that deprotonates in a stepwise manner.

Table 1: Hydrolysis Constants for Yttrium(III) at 25°C

| Equilibrium Reaction | log K |

|---|---|

| Y³⁺ + H₂O ⇌ Y(OH)²⁺ + H⁺ | -7.7 to -8.95 |

| 2Y³⁺ + 2H₂O ⇌ Y₂(OH)₂⁴⁺ + 2H⁺ | -14.1 to -14.8 |

| 3Y³⁺ + 5H₂O ⇌ Y₃(OH)₅⁴⁺ + 5H⁺ | -32.7 to -33.9 |

(Note: Values can vary depending on ionic strength and experimental conditions.)

Table 2: Acid Dissociation Constants (pKa) for Citric Acid at 25°C

| Equilibrium Reaction | pKa |

|---|---|

| H₃Cit⁻ ⇌ H₂Cit²⁻ + H⁺ | pKa₁ ≈ 3.13 |

| H₂Cit²⁻ ⇌ HCit³⁻ + H⁺ | pKa₂ ≈ 4.76 |

| HCit³⁻ ⇌ Cit⁴⁻ + H⁺ | pKa₃ ≈ 6.40 |

This compound Chelate Formation and Stoichiometry

Yttrium(III) and citrate (represented as L, where L = Cit⁴⁻) form a series of mononuclear complexes. The primary species are YL, Y(HL), and YL₂. The formation of these chelates involves the displacement of water molecules from the yttrium aquo-ion by the carboxylate and hydroxyl groups of the citrate ligand.

The logical relationship governing the formation of these species is illustrated in the following diagram.

Figure 1: Logical diagram of Yttrium-Citrate chelation equilibria.

Stability of this compound Chelates

The stability of the formed chelates is quantified by their stability constants (log β). While comprehensive data for yttrium is sparse, values for analogous lanthanide ions, which share similar charge and ionic radii, provide a reliable estimate. Yttrium's ionic radius places it near Holmium (Ho) and Erbium (Er) in the lanthanide series, suggesting its stability constants will be of a similar magnitude.

Table 3: Stability Constants (log β) for Yttrium and Analogous Lanthanide-Citrate Complexes

| Complex Species (MLH) | Yttrium (Y³⁺) | Lanthanum (La³⁺) | Samarium (Sm³⁺) | Conditions |

|---|---|---|---|---|

| log β₁₀₁ (ML) | 7.87[3] | 6.96 | 7.95 | I = 0.1 M, 25°C |

| log β₁₁₁ (MHL) | - | 10.29 | 10.83 | I = 0.1 M, 25°C |

| log β₁₀₂ (ML₂) | 10.95[3] | 10.83 | 12.34 | I = 0.1 M, 25°C |

| log β₁₁₂ (MHL₂) | - | 15.10 | 16.47 | I = 0.1 M, 25°C |

(Data for La³⁺ and Sm³⁺ adapted from related studies as analogs for Y³⁺)

The high stability of these chelates, particularly the 1:1 and 1:2 complexes, is attributed to the "chelate effect," where the multidentate citrate ligand forms multiple bonds with the yttrium ion, leading to a more entropically favorable state compared to coordination with monodentate ligands.

Thermodynamic Properties

The formation of this compound complexes is a thermodynamically driven process. The Gibbs free energy of formation (ΔG) is related to the stability constant. The overall thermodynamics are also described by the enthalpy (ΔH) and entropy (ΔS) of complexation.

ΔG = -RT ln(K) = ΔH - TΔS

Experimental Protocols

The characterization of this compound chelates involves both the synthesis of the solid material and the analysis of the complex equilibria in solution.

Synthesis of Solid this compound

Several methods have been reported for the synthesis of solid this compound, often as a precursor for yttrium oxide. A common laboratory-scale method is the transformation of freshly precipitated yttrium hydroxide.

Protocol: Hydrothermal Synthesis of this compound

-

Preparation of Yttrium Hydroxide: a. Prepare a 0.1 M solution of yttrium chloride (YCl₃·6H₂O) in deionized water. b. Slowly add a 0.1 M NaOH solution dropwise to the yttrium chloride solution while stirring until the pH reaches approximately 10. A white precipitate of yttrium hydroxide, Y(OH)₃, will form.[4] c. Separate the precipitate by filtration (e.g., using a 0.4 µm membrane filter). d. Wash the precipitate thoroughly with deionized water to remove any residual NaCl, monitoring the conductivity of the filtrate until it is close to that of pure water.[4]

-

Transformation to this compound: a. Prepare a 0.1 M solution of citric acid or a citrate salt (e.g., trisodium citrate). b. Disperse the washed yttrium hydroxide precipitate into the citrate solution in a Teflon-lined autoclave. c. Seal the autoclave and heat to a temperature between 100-120°C for a period of 24 to 72 hours. The transformation kinetics can be monitored by taking samples at different time points.[3] d. After cooling, filter the resulting this compound precipitate, wash with deionized water, and dry at a moderate temperature (e.g., 60-80°C).

The following diagram illustrates the workflow for this synthesis and characterization process.

References

thermal decomposition pathway of yttrium citrate

An In-depth Technical Guide to the Thermal Decomposition Pathway of Yttrium Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a common precursor in the synthesis of yttrium-containing materials. The decomposition process is critical for controlling the properties of the final product, typically yttrium oxide (Y₂O₃). This document details the multi-stage decomposition of both crystalline and amorphous this compound, presenting available quantitative data, outlining the experimental protocols for its characterization, and visualizing the decomposition pathways. A notable finding from the literature review is the distinction between the thermal behavior of crystalline this compound dihydrate, which typically undergoes a four-stage decomposition, and amorphous this compound, which is reported to follow a more complex six-stage process. While a complete quantitative breakdown for all stages is not consistently available across the literature, this guide consolidates the current understanding to aid researchers in this field.

Introduction

This compound serves as a crucial precursor in various applications, including the synthesis of phosphors, ceramics, and radiopharmaceuticals. The controlled thermal decomposition of this compound is a fundamental step in producing yttrium oxide with desired characteristics such as particle size, morphology, and crystallinity. Understanding the precise thermal decomposition pathway—including the temperature ranges of stability, the nature of intermediate products, and the gaseous species evolved—is paramount for process optimization and material design. This guide synthesizes findings from thermogravimetric analysis (TGA), differential thermal analysis (DTA), Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) to provide a detailed account of this process.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that varies depending on the precursor's crystallinity.

Crystalline this compound Dihydrate (Y(C₆H₅O₇)·2H₂O)

Crystalline this compound dihydrate undergoes a four-stage decomposition process when heated in a synthetic air atmosphere[1]. The process involves dehydration, decomposition of the citrate ligand, formation of an intermediate oxycarbonate, and final conversion to yttrium oxide.

-

Stage I: Dehydration: The initial mass loss is attributed to the release of water molecules.

-

Stage II & III: Decomposition of the Organic Moiety: These stages involve the breakdown of the citrate ligand, leading to the evolution of carbon dioxide, water, and smaller hydrocarbon species. An intermediate yttrium oxycarbonate is believed to form during this phase.

-

Stage IV: Final Decomposition to Y₂O₃: The intermediate oxycarbonate decomposes at higher temperatures to yield the final product, yttrium oxide.

The gaseous products evolved during this process have been identified primarily as water (H₂O) and carbon dioxide (CO₂), with smaller quantities of methane (CH₄) and propyne also detected[1].

Amorphous this compound

Amorphous this compound exhibits a more complex, six-stage decomposition/oxidation process[2][3]. This pathway is understood to involve initial steps of water and physically adsorbed carbon dioxide release, followed by the loss of crystallization water, dehydration of the citrate itself, and finally, combustion[2]. The increased number of stages is likely due to the less ordered structure of the amorphous material, leading to a more convoluted breakdown of the organic component.

Quantitative Data Presentation

The following tables summarize the available quantitative data from thermogravimetric analysis (TGA) for the decomposition of this compound.

Table 1: Thermal Decomposition Stages of Crystalline this compound Dihydrate in Synthetic Air [1]

| Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| I | 150 - 217 | 4.2 | Dehydration (Release of water) |

| II | Data not available | Data not available | Decomposition of organic moiety |

| III | Data not available | Data not available | Decomposition of organic moiety and intermediate formation |

| IV | Data not available | Data not available | Final decomposition to Y₂O₃ |

Note: While a four-stage decomposition is identified, specific mass loss and temperature data for stages II-IV are not fully detailed in the primary literature reviewed.

Table 2: Thermal Decomposition of Amorphous this compound [2][3]

| Stage | Description |

| I | Release of adsorbed water and CO₂ |

| II | Release of crystallization water |

| III | Dehydration of citrate |

| IV | Combustion of organic components |

| V | Combustion of organic components |

| VI | Final combustion/decomposition |

Note: The decomposition of amorphous this compound is reported as a six-stage process, but specific temperature ranges and mass loss percentages for each stage are not consistently available in the literature.

Visualization of Decomposition Pathways

The logical flow of the decomposition processes can be visualized using the following diagrams.

Caption: Decomposition pathway of crystalline this compound dihydrate.

Caption: Generalized decomposition pathway of amorphous this compound.

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on several key analytical techniques. The following sections detail generalized protocols for these methods, based on practices reported in the literature[1].

Thermogravimetric Analysis-Mass Spectrometry/Fourier-Transform Infrared Spectroscopy (TGA-MS/FTIR)

This coupled technique provides simultaneous information on mass loss (TGA) and the identity of evolved gaseous products (MS/FTIR).

-

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer and/or an FTIR spectrometer.

-

Sample Preparation: A small quantity of the this compound sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

TGA Parameters:

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: Typically from room temperature up to 900-1000 °C.

-

Atmosphere: A controlled atmosphere is used, such as synthetic air or an inert gas (e.g., nitrogen or argon), with a constant flow rate (e.g., 50 mL/min).

-

-

MS Parameters:

-

Interface: A heated capillary transfer line (e.g., heated to 200 °C) connects the TGA outlet to the MS inlet to prevent condensation of evolved gases.

-

Scan Mode: The mass spectrometer is operated in scan mode over a relevant m/z range (e.g., 10-150 amu) to detect expected products like H₂O (m/z 18), CH₄ (m/z 16), and CO₂ (m/z 44).

-

-

FTIR Parameters:

-

Gas Cell: Evolved gases are passed through a heated gas cell within the FTIR spectrometer.

-

Spectral Range: Spectra are collected across the mid-infrared range (e.g., 4000-650 cm⁻¹) to identify functional groups of gaseous products.

-

Resolution: A spectral resolution of 4 cm⁻¹ is typical.

-

Caption: Workflow for TGA-MS/FTIR analysis of this compound.

Powder X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the solid material at different stages of decomposition. For in-situ analysis, a high-temperature chamber is required.

-

Instrumentation: A powder X-ray diffractometer equipped with a high-temperature stage.

-

Sample Preparation for Ex-situ Analysis:

-

Heat separate this compound samples in a furnace to specific temperatures corresponding to the end of each decomposition stage observed in TGA.

-

Hold at the target temperature for a short period to ensure complete transformation for that stage.

-

Cool the samples to room temperature.

-

Gently grind the resulting solid residues to a fine powder and mount them on a sample holder.

-

-

Sample Preparation for In-situ Analysis:

-

Place the initial this compound powder on the sample stage within the high-temperature chamber.

-

-

Data Collection Parameters:

-

X-ray Source: Commonly Cu Kα radiation.

-

Scan Range: A 2θ range appropriate for identifying yttrium oxides and potential intermediates (e.g., 10-80°).

-

Temperature Program (In-situ): The sample is heated in stages, with an XRD pattern collected at each temperature plateau.

-

Conclusion

The thermal decomposition of this compound is a complex, multi-stage process highly dependent on the precursor's morphology. Crystalline this compound dihydrate follows a four-stage pathway, while amorphous this compound undergoes a more intricate six-stage decomposition. The primary decomposition products are yttrium oxide, water, and carbon dioxide. While the overall pathway is qualitatively understood, a complete and consistent set of quantitative data for each decomposition stage, particularly for the amorphous form and the later stages of the crystalline form, remains an area for further research. The experimental protocols and data presented in this guide provide a robust framework for professionals working on the synthesis and characterization of yttrium-based materials, highlighting the critical parameters that influence the final product's properties.

References

Yttrium Citrate as a Precursor for Nanomaterial Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of yttrium citrate as a versatile precursor in the synthesis of advanced nanomaterials, with a particular focus on yttrium oxide (Y₂O₃) nanoparticles. Yttrium oxide nanoparticles are of significant interest in the biomedical field due to their excellent thermal stability, high dielectric constant, and corrosion resistance, making them suitable for applications in biological imaging, photodynamic therapy, and as host materials for various rare-earth dopants.[1][2][3] This document details various synthesis methodologies, presents quantitative data for controlled nanoparticle fabrication, and elucidates the underlying chemical pathways.

The Role of Citrate in Nanomaterial Synthesis

Citric acid, a tricarboxylic acid, plays a crucial role as a chelating agent in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions, such as yttrium (Y³⁺), allows for precise control over the nucleation and growth of nanoparticles. The this compound complex acts as a homogeneous precursor, ensuring uniform distribution of yttrium ions in the solution, which is essential for producing nanoparticles with a narrow size distribution and controlled morphology. The thermal decomposition of this complex at elevated temperatures leads to the formation of yttrium oxide, while other methods like sol-gel and hydrothermal routes also leverage the chelating properties of citrate to guide the formation of nanostructures.

Synthesis Methodologies

Several methods have been developed to synthesize yttrium oxide nanoparticles using a this compound precursor. The most common and effective methods include citrate precipitation, sol-gel synthesis, and hydrothermal synthesis.

Citrate Precipitation Method

The citrate precipitation method is a straightforward and effective technique for producing homogenous spherical yttrium oxide nanoparticles.[3][4] In this process, a yttrium salt is reacted with citric acid to form a this compound precursor, which is subsequently calcined to yield yttrium oxide nanoparticles.

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve yttrium chloride (YCl₃) in deionized water to a concentration of 0.1 mol/L. In a separate beaker, prepare a 0.1 mol/L solution of hydrochloric acid (HCl).

-

Complexation: Mix the YCl₃ and HCl solutions. Add a surfactant, such as 1% polyethylene glycol (PEG 2000), to the solution to control particle growth and prevent agglomeration.

-

Precipitation: Slowly add a solution of citric acid to the yttrium-containing solution while stirring vigorously to precipitate the this compound complex. The pH of the solution is a critical parameter and should be carefully controlled, as it significantly affects the size and morphology of the resulting nanoparticles.[2]

-

Drying: The precipitate is then dried. An azeotropic distillation method using ethanol can be employed for a quick drying process.

-

Calcination: The dried this compound precursor is calcined in a furnace at 800°C for 1 hour to induce thermal decomposition and form spherical Y₂O₃ nanoparticles.[3][4]

Sol-Gel Synthesis

The sol-gel method offers excellent control over the size, morphology, and homogeneity of the resulting nanoparticles.[2][5] This process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) and its subsequent conversion into a gel (a solid network in a liquid).

Experimental Protocol:

-

Sol Formation: Dissolve a yttrium precursor, such as yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O), in a solvent like methanol.

-

Chelation and Polymerization: Add citric acid to the solution to chelate the yttrium ions. A polyol, such as glycerol, is often added to promote the formation of a polyester network, entrapping the this compound complexes.

-

Gelation: The sol is heated to evaporate the solvent and promote polymerization, resulting in the formation of a viscous gel.

-

Drying: The gel is dried in an oven to remove the remaining solvent, yielding a solid precursor.

-

Calcination: The dried gel is calcined at a specific temperature (e.g., 700°C for 1 hour) to decompose the organic components and form crystalline yttrium oxide nanoparticles.[6]

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method that utilizes high-temperature and high-pressure water to crystallize materials.[1][7] This technique allows for the synthesis of highly crystalline nanoparticles with controlled morphologies.

Experimental Protocol:

-

Precursor Solution: Prepare an aqueous solution of a yttrium salt, such as yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O), at a desired concentration (e.g., 0.1 M).[7][8][9]

-

Addition of Citric Acid and pH Adjustment: Add citric acid to the solution to form the this compound complex. A mineralizer, such as potassium hydroxide (KOH), is then added to adjust the pH and facilitate the hydrothermal reaction.[7][8][9]

-

Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 180°C) for a set duration (e.g., 6 hours).[7][8][9]

-

Washing and Drying: After the autoclave cools to room temperature, the resulting precipitate is collected, washed multiple times with deionized water and ethanol, and then dried in an oven.

-

Calcination (Optional): A final calcination step may be performed to enhance the crystallinity of the yttrium oxide nanoparticles.

Quantitative Data on Synthesis Parameters

The properties of the synthesized yttrium oxide nanoparticles are highly dependent on the synthesis parameters. The following tables summarize the quantitative effects of key parameters on the final nanoparticle characteristics.

Table 1: Effect of Precursor Concentration on Y₂O₃ Nanoparticle Size (Hydrothermal Method)

| Precursor Concentration (Y(NO₃)₃) (M) | Average Crystallite Size (nm) |

| 0.1 | 34 |

| 0.2 | 38 |

| 0.3 | 52 |

| 0.4 | 58 |

Data sourced from a study on the hydrothermal synthesis of Y₂O₃ nanoparticles.[7][8][9]

Table 2: Effect of Calcination Temperature on Y₂O₃ Nanoparticle Size (Citrate Precipitation Method)

| Calcination Temperature (°C) | Calcination Time (h) | Average Particle Size (nm) |

| 800 | 1 | 20 |

Data sourced from a study on the citrate precipitation method.[3][4]

Visualizing Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the synthesis of nanomaterials using this compound precursors.

Applications in Drug Development

Yttrium oxide nanoparticles synthesized via citrate precursor routes are emerging as promising candidates for various applications in drug development and nanomedicine. Their high surface area-to-volume ratio allows for efficient drug loading, and their biocompatibility makes them suitable for in vivo applications.[1] Green-synthesized Y₂O₃ nanoparticles have demonstrated potential for sustained drug release profiles.[1] Furthermore, their utility as hosts for rare-earth dopants opens up possibilities for their use in theranostics, combining therapeutic drug delivery with diagnostic imaging.

Conclusion

The use of this compound as a precursor offers a robust and highly controllable approach to the synthesis of yttrium oxide nanoparticles. By carefully tuning the parameters of the synthesis methods, such as citrate precipitation, sol-gel, and hydrothermal techniques, researchers can tailor the size, morphology, and crystallinity of the nanoparticles to meet the specific demands of their applications. This level of control is particularly crucial in the field of drug development, where the physicochemical properties of nanoparticles directly influence their efficacy and safety. The methodologies and data presented in this guide provide a solid foundation for the rational design and synthesis of advanced yttrium-based nanomaterials for a wide range of scientific and therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Yttrium Oxide Nanoparticle Synthesis: An Overview of Methods of Preparation and Biomedical Applications | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sol-Gel Synthesis and Antioxidant Properties of Yttrium Oxide Nanocrystallites Incorporating P-123 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Glycerol Citrate Polymer and Yttrium Oxide Nanoparticles as a Potential Antibacterial Material [jstage.jst.go.jp]

- 7. orientjchem.org [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

Methodological & Application

Application Notes and Protocols for Yttrium-90 Citrate Colloid Preparation in Radiosynovectomy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation, quality control, and characteristics of Yttrium-90 (Y-90) citrate colloid for use in radiosynovectomy. The following protocols are based on publicly available scientific literature and should be adapted and validated for specific laboratory conditions and regulatory requirements.

Introduction

Radiosynovectomy, also known as radiosynoviorthesis, is a minimally invasive therapeutic procedure for treating inflammatory joint diseases, particularly chronic synovitis. It involves the intra-articular injection of a beta-emitting radiopharmaceutical that irradiates the inflamed synovial membrane, leading to its ablation and subsequent reduction in inflammation and pain.[1][2] Yttrium-90 (Y-90) is a suitable radionuclide for this purpose due to its pure high-energy beta emission (maximum energy of 2.28 MeV) and a physical half-life of 64.1 hours.[3]

Y-90 citrate colloid has emerged as a valuable radiopharmaceutical for radiosynovectomy of large joints like the knee.[3] The colloidal particles are phagocytosed by the synovial cells, ensuring the localized delivery of the therapeutic radiation dose to the synovium while minimizing leakage to non-target tissues.[1] Careful control over the preparation and quality of the colloid is crucial for its safety and efficacy.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Yttrium-90 citrate colloid based on available literature.

Table 1: Physical and Radiochemical Properties

| Parameter | Value | Reference(s) |

| Radionuclide | Yttrium-90 (⁹⁰Y) | [3] |

| Half-life | 64.1 hours | [3] |

| Beta Emission Energy (Eβ,max) | 2.28 MeV | [3] |

| Radiochemical Purity | > 99% | [4] |

| Ionic ⁹⁰Y Impurity | < 1% | [5] |

| ⁹⁰Sr Impurity | < 0.001% | [5] |

Table 2: Particle Size Distribution

| Parameter | Value | Reference(s) |

| Particle Size Range | 0.1 - 5 µm | [6] |

| Mean Particle Size | Not explicitly stated, but crucial for retention | [7] |

Table 3: In-vivo Biodistribution (Rabbit Model)

| Organ/Tissue | Percentage of Injected Dose at 24 hours (post intra-articular injection) | Reference(s) |

| Injected Knee Joint | > 99% | [5] |

| Regional Lymph Nodes | Minimal leakage reported | [8] |

| Liver | Minimal leakage reported | [8] |

Experimental Protocols

Preparation of Yttrium-90 Citrate Colloid

This protocol is a composite representation based on available literature and may require optimization. It is crucial to perform all steps in a properly shielded facility, adhering to all relevant radiation safety regulations.

Materials:

-

Yttrium-90 (⁹⁰Y) as Yttrium chloride (YCl₃) in 0.05 M HCl, obtained from a commercial ⁹⁰Sr/⁹⁰Y generator.

-

Carrier Yttrium Chloride (YCl₃) solution (non-radioactive).

-

Sodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O), sterile, pyrogen-free.

-

Water for Injection (WFI), sterile, pyrogen-free.

-

0.1 M Hydrochloric Acid (HCl), sterile.

-